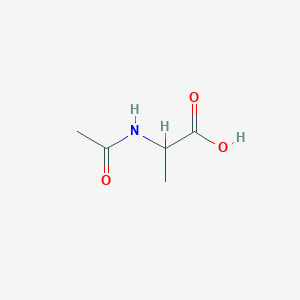

N-Acetyl-DL-alanine

Cat. No. B556444

Key on ui cas rn:

1115-69-1

M. Wt: 131.13 g/mol

InChI Key: KTHDTJVBEPMMGL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06855849B2

Procedure details

In a glove box, ((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2 (4.1 mg, 0.005 mmol) was dissolved in 2 mL MeOH, followed by addition of AgBF4 (1.9 mg, 0.10 mmol, 2 equiv.). The solution turned from pale yellow to yellow with gray precipitates. After being stirred for 20 minutes the solution was filtered into a high-pressure tube containing a stir bar and one of the enamides (1 mmol, 100 equiv.). Another 3 to 5 mL MeOH was added and the solution generally turned lighter upon the addition of the enamide substrate. The vessel was then put under H2 of 30 to 40 Psig and stirred at room temperature. After the reaction was finished, the vessel was then take out of the glove box, and an aliquot of the reaction solution was taken from the vessel and analyzed directly or after work up to determine enantiomeric excess of the reaction product. Reaction of enamide (a) to form 2-acetylamino-propionic acid and reaction of enamide (b) to form 2-acetylamino-propionic acid methyl ester, yielded greater than 99% enantiomeric excess in both instances. Reaction of enamide (c) to form 2-acetylamino-3-phenyl-propionic acid and reaction of enamide (d) to form 2-acetylamino-3-phenyl-propionic acid methyl ester, yielded greater than 98% and 95% enantiomeric excess, respectively.

[Compound]

Name

((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2

Quantity

4.1 mg

Type

reactant

Reaction Step One

[Compound]

Name

( b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][CH:5]([CH3:9])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH3:10]O>[B-](F)(F)(F)F.[Ag+]>[CH3:10][O:7][C:6](=[O:8])[CH:5]([NH:4][C:1](=[O:3])[CH3:2])[CH3:9] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2

|

|

Quantity

|

4.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC(C(=O)O)C

|

[Compound]

|

Name

|

( b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1.9 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[B-](F)(F)(F)F.[Ag+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After being stirred for 20 minutes the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered into a high-pressure tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Another 3 to 5 mL MeOH was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution generally turned lighter upon the addition of the enamide substrate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction of enamide (a)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(C)NC(C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06855849B2

Procedure details

In a glove box, ((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2 (4.1 mg, 0.005 mmol) was dissolved in 2 mL MeOH, followed by addition of AgBF4 (1.9 mg, 0.10 mmol, 2 equiv.). The solution turned from pale yellow to yellow with gray precipitates. After being stirred for 20 minutes the solution was filtered into a high-pressure tube containing a stir bar and one of the enamides (1 mmol, 100 equiv.). Another 3 to 5 mL MeOH was added and the solution generally turned lighter upon the addition of the enamide substrate. The vessel was then put under H2 of 30 to 40 Psig and stirred at room temperature. After the reaction was finished, the vessel was then take out of the glove box, and an aliquot of the reaction solution was taken from the vessel and analyzed directly or after work up to determine enantiomeric excess of the reaction product. Reaction of enamide (a) to form 2-acetylamino-propionic acid and reaction of enamide (b) to form 2-acetylamino-propionic acid methyl ester, yielded greater than 99% enantiomeric excess in both instances. Reaction of enamide (c) to form 2-acetylamino-3-phenyl-propionic acid and reaction of enamide (d) to form 2-acetylamino-3-phenyl-propionic acid methyl ester, yielded greater than 98% and 95% enantiomeric excess, respectively.

[Compound]

Name

((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2

Quantity

4.1 mg

Type

reactant

Reaction Step One

[Compound]

Name

( b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][CH:5]([CH3:9])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH3:10]O>[B-](F)(F)(F)F.[Ag+]>[CH3:10][O:7][C:6](=[O:8])[CH:5]([NH:4][C:1](=[O:3])[CH3:2])[CH3:9] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2

|

|

Quantity

|

4.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC(C(=O)O)C

|

[Compound]

|

Name

|

( b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1.9 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[B-](F)(F)(F)F.[Ag+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After being stirred for 20 minutes the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered into a high-pressure tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Another 3 to 5 mL MeOH was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution generally turned lighter upon the addition of the enamide substrate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction of enamide (a)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(C)NC(C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |